Phosphoramidimidic chloride fluoride

Beschreibung

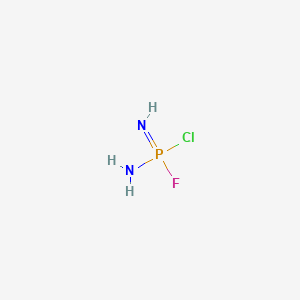

Phosphoramidimidic chloride fluoride is a halogenated organophosphorus compound characterized by the presence of both chloride and fluoride substituents on a phosphorus-centered amidimidate framework. These compounds are typically utilized in specialized organic synthesis, catalysis, or as intermediates in polymer chemistry due to their reactivity and halogen-dependent properties .

Eigenschaften

CAS-Nummer |

190003-91-9 |

|---|---|

Molekularformel |

ClFH3N2P |

Molekulargewicht |

116.46 g/mol |

InChI |

InChI=1S/ClFH3N2P/c1-5(2,3)4/h(H3,3,4) |

InChI-Schlüssel |

QCIOMKZFXWCBDI-UHFFFAOYSA-N |

Kanonische SMILES |

NP(=N)(F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phosphoramidimidic chloride fluoride typically involves the reaction of phosphorus trichloride with ammonia and hydrogen fluoride. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained. The general reaction can be represented as follows:

[ \text{PCl}_3 + \text{NH}_3 + \text{HF} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale reactors where the reactants are combined under controlled conditions. The use of catalysts and specific reaction pathways can enhance the yield and purity of the compound. Safety measures are crucial due to the reactivity of the involved chemicals.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Chlorfluorphosphamidimid durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Es kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Chlor- oder Fluoratome durch andere Nukleophile ersetzt werden.

Oxidation und Reduktion: Die Verbindung kann Redoxreaktionen unterliegen, obwohl spezifische Bedingungen und Reagenzien erforderlich sind.

Hydrolyse: In Gegenwart von Wasser kann es zu Phosphorsäurederivaten hydrolysieren.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit Chlorfluorphosphamidimid verwendet werden, umfassen starke Nukleophile wie Alkoxide, Amine und Thiole. Reaktionsbedingungen umfassen häufig Lösungsmittel wie Dichlormethan oder Acetonitril und Temperaturen im Bereich von -20 °C bis 100 °C, abhängig vom gewünschten Reaktionsweg.

Hauptprodukte

Die Hauptprodukte, die aus Reaktionen mit Chlorfluorphosphamidimid entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen mit Aminen zu Phosphoramidimidderivaten führen, während Hydrolyse Phosphorsäurederivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Chlorfluorphosphamidimid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es Enzyme hemmen, indem es an ihre aktiven Zentren bindet und so deren Aktivität blockiert. Die beteiligten Pfade können Phosphorylierungs- und Dephosphorylierungsprozesse umfassen, die für die zelluläre Signalübertragung und den Stoffwechsel von entscheidender Bedeutung sind.

Wirkmechanismus

The mechanism of action of phosphoramidimidic chloride fluoride involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include phosphorylation and dephosphorylation processes, which are crucial in cellular signaling and metabolism.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Fluorinated Phosphoramidates

Phosphoramidimidic chloride fluoride shares functional group similarities with highly fluorinated phosphoramidates (). Key distinctions include:

- Substituent Composition: Fluorinated phosphoramidates in primarily feature aminoalkyl groups and lack chloride, whereas this compound incorporates both Cl and F. This dual halogenation likely enhances electrophilicity at the phosphorus center, making it more reactive in nucleophilic substitutions .

- Synthetic Routes : Fluorinated phosphoramidates are synthesized via condensation reactions between fluorinated amines and phosphorylating agents. In contrast, this compound may require halogen-exchange reactions or direct fluorination/chlorination of precursor amidophosphates .

Sulfonyl Fluorides and Chlorides

Compounds like 6-chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride () exhibit structural parallels in terms of mixed halogenation. Key differences include:

- Reactivity : Sulfonyl halides (Cl/F) are highly reactive in forming sulfonamides or esters, whereas phosphorus-centered halides like this compound may participate in phosphorylation or cross-coupling reactions .

- Applications: Sulfonyl fluorides are widely used in click chemistry and bioconjugation (), while phosphorus halides are more common in organocatalysis and polymer synthesis ().

Chlorinated Phthalimides

3-Chloro-N-phenyl-phthalimide () is a chloride-containing monomer used in polyimide production. Comparatively:

- Functionality : The phthalimide’s chloride acts as a leaving group in polymerization, whereas this compound’s halides may serve dual roles as leaving groups and electronic modifiers for phosphorus reactivity .

- Stability : Chlorinated aromatics like phthalimides are thermally stable, while phosphorus halides may hydrolyze more readily, necessitating anhydrous handling ().

Data Tables and Research Findings

Table 1: Comparative Properties of Halogenated Compounds

Table 2: Fluoride and Chloride Interactions in Mixed Halogen Systems (Adapted from )

Critical Analysis of Divergent Findings

- Fluoride Toxicity: highlights fluoride’s phytotoxicity at high concentrations, which may influence the handling and environmental disposal of this compound.

- Halogen Correlation: notes strong correlations between fluoride levels and parameters like pH and electrical conductivity (EC), suggesting that this compound’s solubility and ionization in aqueous environments could be pH-dependent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.